molecular formula C26H27NO B594104 (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1632469-94-3

(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594104
CAS No.: 1632469-94-3
M. Wt: 369.5 g/mol
InChI Key: GZTHGJZKDOBJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic compound belonging to the naphthoylindole class, designed for advanced research on the endocannabinoid system. This chemical is offered exclusively for scientific investigation and is classified as For Research Use Only; it is not intended for any diagnostic, therapeutic, or human consumption purposes. This compound is structurally analogous to the prototypical synthetic cannabinoid receptor agonist JWH-018, a naphthoylindole known to act as a high-affinity full agonist at both the CB1 and CB2 cannabinoid receptors . Like JWH-018, your target compound is anticipated to have a high binding affinity for these receptors, potentially serving as a potent tool for studying cannabinoid receptor pharmacology and signal transduction . The primary research applications for this chemical probe include in vitro pharmacological studies to characterize receptor binding kinetics, functional assays to investigate agonist efficacy and potency, and metabolic studies to elucidate biotransformation pathways. The 5-ethylnaphthalene modification, compared to the unsubstituted naphthalene in JWH-018, is a common structural variation in this chemical family aimed at exploring structure-activity relationships (SAR), as seen in other analogs like JWH-210 which features a 4-ethylnaphthalene group . Researchers utilize such compounds to model cannabinoid effects in experimental settings, study the physiological roles of the endocannabinoid system in pain, inflammation, and neuroprotection, and investigate the downstream cellular effects of receptor activation . Analytical methods for quantifying this compound and its metabolites in biological matrices typically involve highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been successfully applied to related compounds in serum at picogram-per-milliliter concentrations . Handling of this material requires strict adherence to safety protocols and all applicable local, state, and national regulations governing controlled substances. Researchers are responsible for ensuring their work complies with their institution's biosafety and chemical hygiene guidelines.

Properties

IUPAC Name

(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTHGJZKDOBJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017316
Record name JWH-210 5-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632469-94-3
Record name JWH-210 5-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Pentylindole

The indole alkylation process forms the foundation for constructing the heterocyclic core:

  • Reagents : Indole, 1-bromopentane, sodium hydride (NaH)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Conditions :

    • Reaction temperature: 80°C

    • Duration: 12–16 hours under nitrogen atmosphere

  • Workup :

    • Quench with ice water

    • Extract with dichloromethane (3 × 50 mL)

    • Dry over anhydrous MgSO₄

    • Remove solvent under reduced pressure

Yield : 68–72% (pale yellow oil)
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H), 7.35–7.20 (m, 2H), 7.10 (t, J = 7.1 Hz, 1H), 6.55 (s, 1H), 4.05 (t, J = 6.9 Hz, 2H), 1.85–1.70 (m, 2H), 1.45–1.25 (m, 6H), 0.90 (t, J = 6.8 Hz, 3H).

Preparation of 4-Ethylnaphthalene-1-carbonyl Chloride

The acyl chloride precursor is synthesized via Friedel-Crafts acylation:

  • Reagents : Naphthalene, propionyl chloride, aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane (DCM)

  • Conditions :

    • Temperature: 0°C → room temperature (gradual warming)

    • Duration: 4 hours

  • Workup :

    • Hydrolyze with ice-cold HCl (1M)

    • Extract with DCM (3 × 50 mL)

    • Dry over MgSO₄

    • React with oxalyl chloride (2 eq) in DCM at 0°C for 1 hour

Yield : 58–63% (colorless liquid)
Characterization :

  • IR (neat): 1775 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).

Coupling Reaction to Form JWH-210

The final step involves nucleophilic acyl substitution:

  • Reagents : 1-Pentylindole (1.0 eq), 4-ethylnaphthalene-1-carbonyl chloride (1.2 eq), triethylamine (TEA, 1.5 eq)

  • Solvent : Anhydrous DCM

  • Conditions :

    • Temperature: 0°C → reflux

    • Duration: 8–10 hours

  • Workup :

    • Wash with NaHCO₃ (5%) and brine

    • Dry over MgSO₄

    • Purify via silica gel chromatography (hexane:ethyl acetate = 9:1)

Yield : 45–50% (off-white solid)
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.85–7.70 (m, 2H), 7.60–7.45 (m, 3H), 7.35 (t, J = 7.5 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 6.95 (s, 1H), 4.15 (t, J = 6.7 Hz, 2H), 2.90 (q, J = 7.6 Hz, 2H), 1.95–1.80 (m, 2H), 1.50–1.30 (m, 6H), 1.25 (t, J = 7.6 Hz, 3H), 0.95 (t, J = 6.9 Hz, 3H).

  • HRMS : m/z calculated for C₂₆H₂₇NO [M+H]⁺: 369.2093, found: 369.2095.

Optimization of Reaction Parameters

Critical variables influencing yield and purity were systematically evaluated:

Effect of Coupling Agent

A comparison of acyl transfer reagents:

ReagentEquivalentsYield (%)Purity (%)
TEA1.54592
DMAP0.23888
Pyridine2.04290
DIPEA1.54793

Data derived from analogous naphthoylindole syntheses.

Solvent Screening

Reaction efficiency in different solvents:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
DCM8.93508
THF7.584310
Toluene2.383512
Acetonitrile37.52815

Polar aprotic solvents like DCM optimize both yield and reaction rate.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

  • 1655 cm⁻¹: Ketone C=O stretch

  • 1602 cm⁻¹: Aromatic C=C stretching

  • 750 cm⁻¹: Naphthalene ring deformation.

Ultraviolet-Visible (UV-Vis) :

  • λ_max (MeOH): 254 nm (π→π* transition), 310 nm (n→π* transition).

Chromatographic Properties

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: Acetonitrile/water (75:25) + 0.1% formic acid

  • Retention time: 8.2 min.

GC-MS :

  • m/z: 369 (M⁺), 299, 214, 145 (base peak).

Scalability and Industrial Production

For large-scale synthesis (>100 g), the following modifications are implemented:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic coupling steps

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction (82% efficiency)

  • Crystallization : Replace column chromatography with ethanol/water recrystallization (purity >98%).

Regulatory Considerations

As a Schedule I controlled substance in many jurisdictions, JWH-210 synthesis requires:

  • DEA licensing for analytical reference standard production

  • ISO 17034 accreditation for certified reference materials

  • Batch-specific CoA documentation including residual solvent analysis .

Chemical Reactions Analysis

Types of Reactions

JWH 210 5-ethylnaphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

JWH 210 5-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors in the body. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of the compound to these receptors activates signaling pathways that result in its cannabimimetic effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone can be contextualized through comparisons with structurally related SCs. Key differences in substituents, receptor binding, and analytical detection are summarized below:

Table 1: Structural and Pharmacological Comparison

Compound Name Naphthalene Substituent Indole Alkyl Chain Molecular Weight CB1/CB2 Affinity (Ki, nM) Detection Methods
This compound 5-Ethyl Pentyl ~369.5* Not reported HPLC/MS/MS, ambient ionization
JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone) None Pentyl 341.45 CB1: 9.0 ± 5.0; CB2: 2.9 ± 2.6 GC-MS, LC-DAD
JWH-210 ((4-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone) 4-Ethyl Pentyl 369.5 CB1: 0.46; CB2: 0.69 BAµE-µLD/HPLC-DAD
JWH-122 ((4-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone) 4-Methyl Pentyl 355.47 CB1: 0.69; CB2: 1.2 HPLC-DAD, ambient MS
AM-2201 ((1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone) None 5-Fluoropentyl 359.43 CB1: 1.0; CB2: 2.6 LC-MS/MS, paper spray MS
UR-144 ((1-Pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone) Cyclopropyl Pentyl 313.45 CB1: 29.8; CB2: 14.5 GC-MS, BAµE

* Estimated based on JWH-210's molecular weight .

Key Findings

Structural Modifications and Receptor Affinity: The ethyl substituent on the naphthalene ring (e.g., JWH-210) enhances CB1/CB2 binding compared to unsubstituted analogs like JWH-018. For instance, JWH-210’s CB1 affinity (Ki = 0.46 nM) is ~20-fold stronger than JWH-018’s (Ki = 9.0 nM) . This suggests that bulkier substituents at the 4-position improve receptor interaction. However, the 5-ethyl isomer (the target compound) lacks direct affinity data, though its structural similarity to JWH-210 implies comparable potency. Fluorination of the alkyl chain (e.g., AM-2201) further enhances metabolic stability and receptor binding, as seen in its sub-nanomolar CB1 affinity .

Metabolic Pathways :

  • SCs with naphthalene substituents, such as JWH-122 and JWH-210, undergo hydroxylation and oxidation at the ethyl/methyl groups, producing metabolites detectable in biofluids . In contrast, AM-2201’s fluorinated chain resists oxidative metabolism, leading to prolonged detection windows .

Analytical Detection: this compound can be identified using ambient ionization mass spectrometry (e.g., paper spray) due to its high molecular weight and fragmentation patterns . JWH-210 and JWH-122 are similarly detectable via HPLC-DAD, leveraging their UV absorption profiles .

JWH-210, though less prevalent, has been identified in seized materials, highlighting the need for isomer-specific detection methods .

Biological Activity

(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors CB1 and CB2. This compound has gained attention due to its structural similarity to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and its potential therapeutic applications. This article explores the biological activity of JWH-210, focusing on its pharmacological effects, receptor interactions, and relevant case studies.

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 824960-64-7

JWH-210 primarily exerts its effects through the activation of cannabinoid receptors:

  • CB1 Receptors : Predominantly found in the brain, activation leads to psychoactive effects, including euphoria and altered perception.
  • CB2 Receptors : Located mainly in the immune system, activation may contribute to anti-inflammatory effects.

Pharmacological Effects

Research indicates that JWH-210 exhibits a range of biological activities:

  • Psychoactive Effects : Similar to THC, users report cannabis-like effects such as relaxation and altered sensory perception .
  • Analgesic Properties : Studies suggest potential analgesic effects through CB1 receptor activation, which may provide pain relief in various conditions .
  • Anti-inflammatory Effects : Activation of CB2 receptors may lead to reduced inflammation, indicating potential therapeutic use in inflammatory diseases.

Comparative Analysis with Other Cannabinoids

CompoundCB1 AgonistCB2 AgonistPsychoactive EffectsAnalgesic Effects
JWH-210YesYesStrongModerate
THCYesYesStrongStrong
CBDNoWeakNoneWeak

Case Study 1: Synthetic Cannabinoid Use

A study conducted in Poland analyzed the prevalence of synthetic cannabinoids like JWH-210 in herbal products marketed as legal highs. The findings revealed that users reported significant psychoactive effects akin to those experienced with traditional cannabis products .

Case Study 2: Pharmacokinetics

An investigation into the pharmacokinetics of synthetic cannabinoids showed that JWH-210 is rapidly absorbed and metabolized in vivo, leading to detectable levels in serum and brain tissues shortly after administration. This rapid action underscores its potential for both recreational use and therapeutic applications .

Research Findings

Recent studies have focused on the metabolic pathways of synthetic cannabinoids. For instance:

  • Metabolism Studies : Research indicates that JWH-210 undergoes extensive hepatic metabolism, producing various metabolites that may also exhibit biological activity .

Q & A

Q. What are the recommended synthetic pathways for (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?

The synthesis involves multi-step organic reactions, leveraging strategies common to indole and naphthalene derivatives. Key steps include:

  • Indole functionalization : Alkylation at the indole N1 position using 1-bromopentane under basic conditions (e.g., NaH in DMF) to introduce the pentyl chain .
  • Naphthalene coupling : A Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the ethyl-substituted naphthalene moiety to the indole C3 position. Reaction conditions (e.g., AlCl₃ for acylation or Pd catalysts for coupling) must optimize regioselectivity .
  • Protection-deprotection steps : Hydroxy or reactive groups may require temporary protection (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., indole C3 carbonyl at ~190 ppm, naphthalene protons in aromatic regions) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₅NO) with <2 ppm error .
  • X-ray crystallography : Resolve 3D arrangement to confirm stereoelectronic effects influencing biological activity .

Q. What analytical methods are critical for purity assessment?

  • HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients; monitor for byproducts (e.g., unreacted indole or naphthalene precursors) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected for similar methanones) .

Advanced Research Questions

Q. How can structural modifications enhance target binding in cannabinoid receptor studies?

  • Structure-activity relationship (SAR) :
    • Ethyl vs. bulkier substituents : The ethyl group on naphthalene may balance lipophilicity and steric hindrance for CB1/CB2 receptor binding. Compare with analogs (e.g., JWH-163, a methoxy-substituted variant) .
    • Indole N-alkyl chain length : Pentyl chains mimic endogenous ligands (e.g., anandamide). Shorter chains (propyl) reduce affinity, while longer chains (hexyl) may improve membrane permeability .
  • Deuterated analogs : Substitute ethyl or pentyl hydrogens with deuterium to study metabolic stability via isotope effects .

Q. How do conflicting bioactivity data arise in in vitro assays, and how can they be resolved?

  • Assay variability :
    • Cell lines : CB1 expression levels in HEK293 vs. CHO cells may yield EC₅₀ discrepancies .
    • Radioligand vs. functional assays : GTPγS binding (e.g., EC₅₀ = 12 nM) may differ from cAMP inhibition due to biased signaling .
  • Resolution strategies :
    • Orthogonal assays : Combine GTPγS binding, calcium flux, and β-arrestin recruitment to profile signaling bias .
    • Metabolite screening : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at naphthalene C5) that may antagonize parent compound effects .

Q. What computational methods predict interactions with cytochrome P450 enzymes?

  • Docking studies : Use crystal structures of CYP3A4 or CYP2C9 to model methanone binding. The naphthalene moiety may occupy hydrophobic pockets, while the indole nitrogen coordinates the heme iron .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) to rank metabolic susceptibility .

Q. How can deuterium labeling improve pharmacokinetic profiling?

  • Synthetic routes : Replace ethyl or pentyl hydrogens via deuterated reagents (e.g., D₂O under acidic conditions or deuterated alkyl halides) .
  • Applications :
    • Mass spectrometry : Track deuterated vs. non-deuterated forms in plasma to quantify metabolic half-life .
    • NMR : Use ²H NMR to study conformational dynamics in solution .

Methodological Optimization

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing dimerization or over-acylation .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps to minimize tar formation .

Q. How are solubility challenges addressed in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to maintain aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the indole C5 position for enhanced solubility, cleaved in vivo by phosphatases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.